![molecular formula C14H8F3NS B152538 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 133389-19-2](/img/structure/B152538.png)
2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to the presence of the trifluoromethyl group, which is known to enhance lipophilicity and thus improve absorption and distribution .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have potential inhibitory effects on certain enzymes . The nature of these interactions is likely due to the unique structure and properties of the compound .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with different cellular components and pathways . For example, it has been found to affect photosynthetic electron transport in spinach chloroplasts and chlorophyll content in the antialgal suspensions of Chlorella vulgaris .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the compound may undergo a free radical reaction involving the loss of a hydrogen atom, leading to the formation of a new compound .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings may change. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, certain doses of the compound have been found to have potent analgesic efficacy in mice . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues in a manner that is likely influenced by its chemical properties . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole typically involves the reaction of 3-(trifluoromethyl)aniline with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Halogenating agents, nitrating agents, or alkylating agents in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole has a wide range of scientific research applications:
Comparison with Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]-1,3-benzoxazole
- 2-[3-(Trifluoromethyl)phenyl]-1,3-benzimidazole
- 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole
Comparison: Compared to these similar compounds, 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole is unique due to its specific combination of the trifluoromethyl group and the benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it particularly valuable in certain applications, such as drug development and materials science .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NS/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFPJZNMVMPDMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396375 |
Source
|
Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133389-19-2 |
Source
|
Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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